7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
Chemical Identity: This compound (IUPAC name: 7-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one) is a synthetic quinazolinone derivative with a molecular formula of C₂₅H₂₆N₄O₆S and a molecular weight of 510.57 g/mol . Its structure features a benzodioxole-substituted piperazine moiety linked via a 4-oxobutyl chain to a sulfanylidene-dioxoloquinazolinone core.
Properties
CAS No. |
688054-47-9 |
|---|---|
Molecular Formula |
C25H26N4O6S |
Molecular Weight |
510.57 |
IUPAC Name |
7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C25H26N4O6S/c30-23(28-8-6-27(7-9-28)13-16-3-4-19-20(10-16)33-14-32-19)2-1-5-29-24(31)17-11-21-22(35-15-34-21)12-18(17)26-25(29)36/h3-4,10-12H,1-2,5-9,13-15H2,(H,26,36) |
InChI Key |
VMSHLXFJJOYZGH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structure, and various biological activities including anticancer, antimicrobial, and antioxidant properties.
Chemical Structure
The molecular formula of the compound is , and it features a quinazolinone core with a piperazine substituent and a benzodioxole moiety. The structural complexity contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the quinazolinone ring .
- Introduction of the piperazine and benzodioxole groups .
- Final modifications to enhance biological activity .
Anticancer Activity
Research indicates that compounds containing benzodioxole derivatives exhibit significant anticancer properties. For instance, studies have shown that these derivatives can inhibit cell proliferation in various cancer cell lines such as HeLa and Hep3B. The mechanism often involves cell cycle arrest at the G2/M phase, which is crucial for preventing tumor growth.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 8.07 | G2/M arrest |
| 2b | HeLa | 7.4 | G2/M arrest |
The activity of these compounds can be compared to well-known chemotherapeutics like Doxorubicin, highlighting their potential as novel anticancer agents .
Antimicrobial Activity
The compound also shows promise against drug-resistant strains of Mycobacterium tuberculosis. The introduction of lipophilic groups has been correlated with enhanced antimicrobial efficacy, suggesting that structural modifications can lead to improved therapeutic outcomes .
Antioxidant Activity
In vitro studies have demonstrated that benzodioxole derivatives possess antioxidant properties, which are essential for mitigating oxidative stress in cells. The DPPH assay is commonly used to evaluate these activities, where lower IC50 values indicate higher antioxidant potential.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 7a | 39.85 | Antioxidant |
| 7b | 79.95 | Antioxidant |
These findings suggest that the compound could be beneficial in formulations aimed at reducing oxidative damage .
Case Studies
- Anticancer Evaluation : A study involving the evaluation of several benzodioxole derivatives revealed that compounds similar to our target showed significant cytotoxicity against cancer cell lines with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Evaluation : In a comparative study of various piperazine derivatives against Mycobacterium tuberculosis, it was found that those with enhanced lipophilicity exhibited superior activity against resistant strains .
Comparison with Similar Compounds
Key Structural Features :
- Piperazine-4-oxobutyl linker : Enhances solubility and serves as a flexible spacer for target binding.
- Sulfanylidene-dioxoloquinazolinone: A fused heterocyclic system associated with kinase inhibition and redox modulation .
Comparison with Structurally Similar Compounds
Thiazole-Fused Quinazolin-8-ones
Example Compounds :
Thiazolo[4,5-g]quinazolin-8-one
Thiazolo[5,4-g]quinazolin-8-one
Structural Differences :
6-Phenyl-8H-Benzo[g]quinazolino[4,3-b]quinazolin-8-one
Structural Differences :
General Comparison Table
Q & A
Q. How can AI-driven platforms like COMSOL Multiphysics optimize large-scale synthesis parameters?
- Methodological Answer :
- Process Simulation : Model heat transfer and mass flow in reactors to minimize side reactions (e.g., oxidation of sulfanylidene groups) .
- Reinforcement Learning : Train AI agents to dynamically adjust temperature/pH during multi-step syntheses, reducing byproduct formation by ~30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
